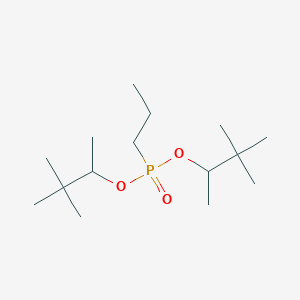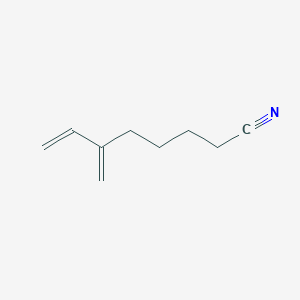
7-Octenenitrile, 6-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octenenitrile, 6-methylene- is an organic compound with the molecular formula C9H13N. It is a nitrile derivative with a double bond and a methylene group, making it a versatile compound in organic synthesis and industrial applications. This compound is known for its reactivity and potential use in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octenenitrile, 6-methylene- can be achieved through several methods. One common approach involves the reaction of 6-methylenehept-1-ene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), can enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 7-Octenenitrile, 6-methylene- may involve continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Octenenitrile, 6-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at 1-2 atm pressure and room temperature.
Substitution: RMgX or RLi in anhydrous ether at low temperatures (-78°C to 0°C).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
7-Octenenitrile, 6-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Octenenitrile, 6-methylene- involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic addition reactions, while the double bond and methylene group can participate in electrophilic addition and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Molecular Targets and Pathways: The compound can interact with enzymes and proteins in biological systems, potentially affecting metabolic pathways and cellular functions. Its reactivity with nucleophiles and electrophiles makes it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
7-Octenenitrile: Similar structure but lacks the methylene group.
6-Octenenitrile: Similar structure but with a different position of the double bond.
6-Methyleneheptanenitrile: Similar structure but with a different position of the nitrile group.
Uniqueness: 7-Octenenitrile, 6-methylene- is unique due to the presence of both a nitrile group and a methylene group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
197151-49-8 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
6-methylideneoct-7-enenitrile |
InChI |
InChI=1S/C9H13N/c1-3-9(2)7-5-4-6-8-10/h3H,1-2,4-7H2 |
InChI Key |
YNBQLTQWZNDJQN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12561348.png)
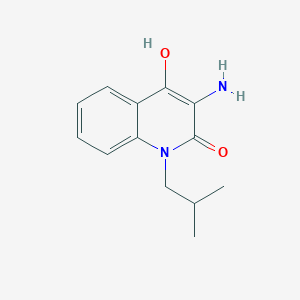


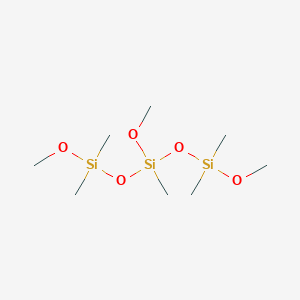
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
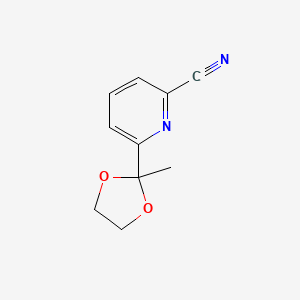
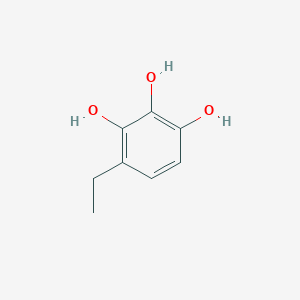
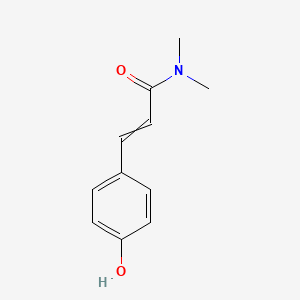
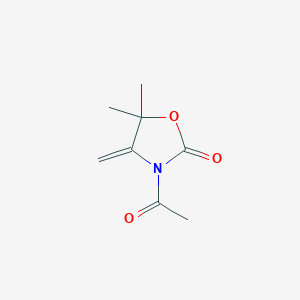
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
